Salicylidene benzhydrazide
Description
Properties
IUPAC Name |
N-[(2-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIWEDKDZPIULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954115 | |
| Record name | N-[(2-Hydroxyphenyl)methylidene]benzenecarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3232-37-9 | |
| Record name | N-[(2-Hydroxyphenyl)methylidene]benzenecarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Salicylidene benzhydrazide and its derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry:
- Antimicrobial Activity : Research indicates that this compound derivatives show promising antibacterial properties. For instance, studies have demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to established antibiotics such as ampicillin . The structure-activity relationship (SAR) analysis has revealed that modifications in the hydrazone moiety can enhance antimicrobial efficacy, suggesting potential for development as new antibacterial agents .
- Enzyme Inhibition : this compound has been investigated as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Certain derivatives exhibit selective inhibition of these enzymes, indicating their potential as therapeutic agents for cognitive disorders .
Biochemical Applications
- Laccase Inhibition : The compound has been studied for its ability to inhibit laccase, an enzyme involved in oxidative processes. The presence of the salicylic aldehyde fragment in hydrazone derivatives enhances their binding affinity to the enzyme's active site, making them useful in controlling enzymatic reactions in various biochemical applications .
- Iron Chelation : this compound derivatives have shown promise as iron chelators, which can protect against oxidative stress by sequestering excess iron in biological systems. This property is particularly relevant in conditions characterized by iron overload .
Analytical Chemistry
- Fluorescent Probes : this compound has been incorporated into fluorescent probes for detecting metal ions such as copper(II). These probes exhibit significant changes in fluorescence upon metal binding, allowing for sensitive detection in biological and environmental samples . This application highlights the versatility of this compound in developing analytical tools for monitoring metal ion concentrations.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Benzylidenebenzohydrazide Derivatives
- Structure : Incorporate a benzo[d]imidazole moiety and halogen substituents (e.g., 6a-l derivatives) .
- Properties: Enhanced synthetic efficiency and structural diversity via halogenation.
2-(2-Aminopyrimidine)-2,2-Difluoroethanols (4a-o)
- Design : Bioisosteres developed via scaffold hopping to address solubility and stability issues .
- Properties: Solubility: No precipitation at 200 μM (vs. salicylidene benzhydrazide’s precipitation above 100 μM). Calculated log solubility: -3 for 4e/4o vs. -6 for salicylidene analogs . Stability: Resistant to acidic decomposition (HCl, 1 M) . Lipinski’s Rules: Molecular weight (251–395), logP (1.6–4.5), and hydrogen bond acceptors/donors align with drug-like properties .
[4-(2-Hydroxyphenyl)thiazol-2-yl]methanones
[N′-(2-Thienylidene)]Benzhydrazide
- Structure : Replaces the salicylidene group with a thienylidene moiety .
- Properties: Crystal Packing: Loosely packed with intermolecular hydrogen bonds, similar to this compound .
Acylhydrazone-Functionalized Molecular Motors (M4)
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Salicylidene benzhydrazide derivatives in medicinal chemistry?
- This compound derivatives are synthesized via condensation reactions between substituted benzohydrazides and salicylaldehyde derivatives. For example, p-toluic benzhydrazide reacts with aromatic aldehydes in the presence of ceric ammonium nitrate as a catalyst, yielding 1,3,4-oxadiazole derivatives with anti-inflammatory properties. Reaction conditions (e.g., solvent, temperature) significantly influence product purity and yield .
Q. How does this compound enhance the yield of 6-aminopenicillanic acid (6-APA) in enzymatic hydrolysis of penicillin V?
- Benzhydrazide acts as a nucleophile in amidase-catalyzed hydrolysis, stabilizing intermediates and accelerating reaction kinetics. At 2% concentration (w/v), it achieves >90% 6-APA yield within 2–4 hours by minimizing side reactions (e.g., phenoxyacetic acid formation). Higher concentrations (8–10%) reduce yields due to competitive inhibition or enzyme saturation .
Q. What analytical techniques are recommended for characterizing this compound derivatives?
- Key methods include:
- Chromatography : Monitor reaction progress and purity (e.g., HPLC for 6-APA quantification) .
- Spectroscopy : IR and NMR confirm functional groups (e.g., C=N stretching in hydrazones), while mass spectrometry verifies molecular weights .
Advanced Research Questions
Q. How can researchers optimize this compound concentration in penicillin hydrolysis to balance yield and reaction time?
- Experimental Design :
- Vary benzhydrazide concentrations (2–10% w/v) under controlled pH (7–8) and temperature (35–40°C).
- Use real-time chromatographic analysis to track 6-APA yield and byproduct formation.
- Results :
| Benzhydrazide (%) | Penicillin V (%) | Max Yield (%) | Time to Max Yield (hr) |
|---|---|---|---|
| 2 | 2 | 90+ | 2–4 |
| 2 | 8 | 70–80 | 4–6 |
| 3 | 8 | 75 | 6 |
Q. How does this compound inhibit bacterial type III secretion systems (T3SS), and what methods validate its efficacy?
- Mechanism : Binds to virulence-associated proteins (e.g., Tpx in Yersinia pseudotuberculosis), disrupting redox-sensitive conformational changes required for pathogenicity.
- Validation :
- Western Blotting : Assess secretion of effector proteins (e.g., Hop) after inhibitor treatment.
- Growth Assays : Confirm non-toxic concentrations (e.g., 50 μM) using optical density (OD600) .
Q. How can molecular dynamics (MD) simulations resolve discrepancies between crystallographic and functional data in this compound binding studies?
- Approach : Combine crystal structures (e.g., oxidized/reduced Tpx) with MD to model flexible regions (e.g., dimer interfaces). SAXS data reveal solution-state conformational dynamics, explaining binding affinity variations under redox conditions .
- Outcome : Predict transient interactions (e.g., hydrogen bonds with catalytic triad residues) missed in static structures, refining docking models for inhibitor design .
Methodological Guidance for Data Contradictions
Q. How to address inconsistent anti-inflammatory activity data for this compound derivatives across assays?
- Standardization :
- Use uniform protein denaturation assays (e.g., bovine serum albumin vs. egg albumin).
- Control solvent effects (e.g., DMSO concentration) to avoid artifactual denaturation.
- Example : Derivatives 3e, 3f, and 3i showed moderate activity in bovine serum assays but lower efficacy in egg albumin, highlighting substrate-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
